![molecular formula C11H13NO4 B7848014 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B7848014.png)
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid
Overview
Description
“2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid” is a chemical compound that is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known by other names such as Pivalic acid, α,α-Dimethylpropionic acid, tert-Pentanoic acid, Neopentanoic acid, Trimethylacetic acid, 2,2-Dimethylpropanoic acid, and 2,2-Dimethylpropionic acid .
Synthesis Analysis
A new series of novel (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid (3a) and its analogues 3b—j has been synthesized . The key intermediate dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (1) was prepared by Hansch pyridine synthesis by treating 2-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonium hydroxide .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid” can be represented by the formula C5H10O2 . The 3D structure of this compound can be viewed using Java or Javascript .Scientific Research Applications
Photochromic Compound Analysis
- Structural Characterization : A study on the crystal structure of a photochromic compound related to 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid showed significant differences in structures when compared to similar compounds, providing insights into their photochromic behaviors in solutions (Zou, Huang, Gao, Matsuura, & Meng, 2004).
Pharmacological Research
- Novel Conjugates Synthesis : In a pharmacological context, novel conjugates of amino acids with nifedipine were synthesized, which included a derivative of 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid, showing significant antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
Chemical Synthesis and Transformations
- Synthesis of Tryptophan Precursor : A study on the homologation of the side chain of 2-Nitrotoluene, a component related to 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid, led to the synthesis of a potent tryptophan precursor (Tanaka, Yasuo, & Torii, 1989).
- Calcium Channel Antagonist Structures : The crystal structures of calcium channel antagonists, including a derivative of 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid, were determined, providing insights into their conformation and biological activity correlation (Triggle, Shefter, & Triggle, 1980).
Environmental Applications
- Oxidation in Water Treatment : The photoassisted Fenton reaction was used for the complete oxidation of pollutants in water, including derivatives of 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid, suggesting its potential in environmental remediation (Pignatello & Sun, 1995).
properties
IUPAC Name |
2,2-dimethyl-3-(4-nitrophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)14)7-8-3-5-9(6-4-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECYPCBIIJVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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